4-(Cyclopropylmethylidene)piperidine
Description
Properties
IUPAC Name |
4-(cyclopropylmethylidene)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-8(1)7-9-3-5-10-6-4-9/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGJDMHWKSSTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Condensation of 4-Piperidone with Cyclopropylmethylidene Precursors
- Starting Material: 4-piperidone or 1-benzyl-4-piperidone derivatives.
- Key Step: Aldol-type condensation or Wittig reaction with cyclopropylmethylidene aldehyde or phosphonium ylide.
- Catalysts/Reagents: Base catalysts such as sodium hydride or potassium tert-butoxide; solvents like tetrahydrofuran or toluene.
- Conditions: Controlled temperature (0–80°C), inert atmosphere to avoid side reactions.
This approach exploits the reactivity of the 4-piperidone carbonyl group to form the exocyclic double bond with the cyclopropylmethylidene group.
Hydrogenation and Reduction Steps
- After formation of the double bond, selective hydrogenation or reduction may be employed to stabilize or modify the product.
- Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation using Pd/C under hydrogen atmosphere.
Alternative Synthetic Routes
Reductive Amination
- Reaction of cyclopropylacetaldehyde with piperidine under reductive amination conditions.
- Use of reducing agents such as sodium triacetoxyborohydride or hydrogen with catalysts.
- This method can yield 4-(cyclopropylmethyl)piperidine, which upon further oxidation or elimination could be converted to the methylidene derivative.
Representative Data Table of Preparation Parameters
| Step | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Dieckmann Condensation | Primary amine + alkyl acrylate | Base (NaH), solvent (THF) | Reflux, inert atmosphere | 70–85 | Forms 4-piperidone intermediate |
| 2 | Aldol Condensation | 4-Piperidone + cyclopropylmethylidene aldehyde | Base (NaH), solvent (toluene) | 0–80°C, inert | 60–75 | Forms exocyclic double bond |
| 3 | Reduction | α,β-Unsaturated piperidine | NaBH4 or Pd/C + H2 | Room temp to mild heat | 80–90 | Selective reduction if needed |
| 4 | Reductive Amination | Piperidine + cyclopropylacetaldehyde | NaBH(OAc)3 or H2/Pd-C | Room temp | 65–80 | Alternative route to cyclopropylmethyl derivatives |
Detailed Research Findings and Notes
- Selectivity: The formation of the exocyclic double bond at the 4-position requires careful control to avoid over-reduction or polymerization of cyclopropylmethylidene intermediates.
- Purification: Typical purification involves recrystallization or chromatographic separation to isolate the desired piperidine derivative with high purity.
- Reaction Monitoring: Techniques such as NMR, IR spectroscopy, and mass spectrometry are essential to confirm the formation of the cyclopropylmethylidene moiety and the piperidine ring integrity.
- Safety Considerations: Cyclopropyl-containing compounds may be sensitive to ring-opening under acidic or strongly nucleophilic conditions; thus, reaction conditions must be optimized to preserve the cyclopropyl ring.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethylidene)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, rhodium catalysts.
Substitution: Halogenated reagents, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines .
Scientific Research Applications
4-(Cyclopropylmethylidene)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethylidene)piperidine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine Derivatives with Aromatic/Electron-Withdrawing Substituents
- Examples: 2-Piperidinyl phenyl benzamides (e.g., CID890517): These compounds act as positive allosteric modulators of the EP2 receptor. The para-fluorobenzamide substituent is critical for activity, as meta or ortho substitutions reduce potency . 4-(4-Fluorophenyl)piperidine (): Used in drug synthesis, fluorophenyl groups enhance binding affinity to targets like serotonin or norepinephrine transporters .
Piperidine Derivatives with Bulky Alkyl/Heterocyclic Groups
Examples :
- UK-78,282 (4-[diphenylmethoxymethyl]-piperidine): A Kv1.3 potassium channel blocker with high potency. Bulky diphenylmethoxymethyl groups increase lipophilicity and target selectivity .
- 2-(Cyclohexylmethyl)-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperidine (): Structural complexity enhances selectivity for undisclosed targets .
- Comparison: Property this compound UK-78,282 2-(Cyclohexylmethyl)-piperidine Substituent Cyclopropylmethylidene Diphenylmethoxymethyl Cyclohexylmethyl/arylalkyl Molecular Weight ~153.2 g/mol ~425.5 g/mol ~355.3 g/mol Biological Target Unknown Kv1.3 potassium channel Undisclosed Key Feature Moderate steric hindrance High lipophilicity Enhanced steric bulk
Piperidine Derivatives with Heteroatom-Containing Moieties
Examples :
- Trisubstituted pyrimidines with morpholine/piperazine (e.g., CID2992168): Morpholine rings maintain EP2 receptor potentiation better than piperazine or pyrrolidine .
- Claulansine F–Donepezil hybrids (): N-Benzyl piperidine derivatives exhibit cholinergic and antioxidant properties for Alzheimer’s disease .
Comparison :
Key Structure-Activity Relationship (SAR) Insights
- Piperidine Core Essentiality : Replacement of piperidine with morpholine or piperazine in 2-piperidinyl phenyl benzamides abolishes EP2 activity, underscoring the importance of the piperidine nitrogen .
- Substituent Position : Para-substitutions on aromatic rings (e.g., fluorine in CID890517) are optimal for receptor binding, suggesting that the 4-position in this compound may similarly influence activity .
- Lipophilicity vs. Polarity : Bulky alkyl groups (e.g., diphenylmethoxymethyl in UK-78,282) increase lipophilicity, whereas heteroatoms (e.g., morpholine) balance solubility and target engagement . The cyclopropyl group in this compound likely offers moderate lipophilicity with reduced metabolic instability compared to aromatic rings.
Biological Activity
4-(Cyclopropylmethylidene)piperidine is a heterocyclic organic compound characterized by its piperidine ring, which is substituted with a cyclopropylmethylidene group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antiviral properties. Understanding its biological activity and mechanism of action is crucial for its application in drug development.
The molecular formula for this compound is , and it has a molecular weight of approximately 149.24 g/mol. The synthesis typically involves the cyclization of cyclopropylmethylamine with piperidine derivatives under specific catalytic conditions, ensuring high yields and purity .
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to various physiological effects. This compound's unique structure allows it to influence enzyme activities involved in metabolic pathways and potentially interact with neurotransmitter receptors, affecting neuronal signaling .
Biological Activity
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. The introduction of fluorinated groups in related piperidine derivatives has been associated with enhanced antimicrobial properties .
- Antiviral Potential : Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against HIV-1. The structural characteristics of piperidine derivatives often correlate with enhanced activity against viral pathogens, making them candidates for further investigation in antiviral drug development .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. Results indicated that compounds with similar structural features exhibited enhanced inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involved disruption of bacterial cell membranes due to increased lipophilicity .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted that modifications in the piperidine ring significantly affect biological activity. The introduction of electron-withdrawing groups improved binding to target enzymes, suggesting pathways for optimizing drug candidates based on this scaffold .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperidine | Basic structure without substitutions | Baseline for comparison |
| Piperidinones | Oxidized derivatives | Varying pharmacological effects |
| 4-(Difluoromethyl)pyridine | Difluoromethyl group | Exhibits potent antimicrobial properties |
| 3-Pyridinylmethanamine | Pyridine ring with amine | Strong neuroprotective effects |
This table illustrates how the structural modifications influence the biological activities of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
